{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4/c1-13-5-11-3-10(12)8-16(11)7-9-4-14-15(2)6-9/h4,6,10-11,13H,3,5,7-8H2,1-2H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLHUCNDNCEVRO-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=CN(N=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=CN(N=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound {[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and a methyl-pyrazole moiety. The presence of fluorine is significant as it can influence the compound's lipophilicity and biological activity.
Chemical Formula: CHFN
Molecular Weight: 227.27 g/mol
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.
- Neurotransmitter Modulation: Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and cognitive functions.
- Antimicrobial Properties: Some derivatives of similar structures have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Anticancer Activity: Certain pyrazole derivatives have shown promise in inhibiting cancer cell growth by inducing apoptosis and inhibiting angiogenesis.
Case Studies
-
Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of various pyrazole derivatives, revealing that compounds with similar structural features to {[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.1 mg/mL .
- Neuropharmacological Effects:
- Cytotoxicity Studies:
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to selectively inhibit tumor cell growth, suggesting that the incorporation of the pyrrolidine moiety in this compound may enhance its bioactivity against cancer cells .
Neuropharmacology : The compound's structure suggests potential activity as a central nervous system agent. Pyrazole derivatives are known to interact with neurotransmitter systems, which could imply that this compound may have effects on mood disorders or neurodegenerative diseases. Studies on related compounds have demonstrated their ability to modulate serotonin and dopamine receptors, thus warranting further investigation into the neuropharmacological applications of this compound .
Antimicrobial Properties : There is emerging evidence that pyrazole-containing compounds possess antimicrobial activity. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial strains .
Agrochemicals
Pesticidal Activity : Compounds with similar structures have been explored for their pesticidal properties. The incorporation of a pyrazole ring can enhance the selectivity and potency of herbicides and insecticides. Preliminary studies suggest that this compound may exhibit herbicidal activity, making it a candidate for further development in agricultural applications .
Fungicidal Properties : The antifungal potential of pyrazole derivatives has been documented, indicating that this compound could be effective against various fungal pathogens affecting crops. Its ability to disrupt fungal cell membranes or metabolic pathways could be a focal point for future agrochemical research .
Materials Science
Polymer Chemistry : The unique molecular structure of {[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine allows for potential applications in polymer synthesis. Incorporating such compounds into polymer matrices could lead to materials with enhanced thermal stability or improved mechanical properties due to the strong intermolecular interactions facilitated by the nitrogen atoms in the structure .
Case Studies and Research Findings
Chemical Reactions Analysis
Substitution Reactions
The methylamine group and fluorine atom participate in nucleophilic and electrophilic substitution reactions.
Key Observations:
-
Nucleophilic substitution at the pyrrolidine C-2 methylamine group occurs under alkaline conditions, replacing the methyl group with alkyl/aryl halides to form secondary amines.
-
Electrophilic aromatic substitution on the pyrazole ring is limited due to electron-withdrawing effects of the fluorine atom, but bromination at C-5 of pyrazole has been reported under radical initiation .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Tertiary amine derivative | 72% | |
| Bromination | NBS, AIBN, CCl₄ | 5-Bromo-pyrazole analog | 58% |
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring-opening due to fluorine’s electron-withdrawing effect.
Mechanism:
-
Protonation of the pyrrolidine nitrogen increases ring strain, leading to cleavage at the C-4 position adjacent to fluorine.
-
Products include γ-fluoroamines or linear diols under hydrolytic conditions .
Example:
Oxidation Reactions
The methylamine group and pyrrolidine ring are susceptible to oxidation:
Pathways:
-
N-Oxidation : Reaction with mCPBA forms N-oxide derivatives, altering solubility and bioavailability .
-
C-H Oxidation : Using KMnO₄ selectively oxidizes the pyrrolidine C-3 position to a ketone .
| Oxidizing Agent | Target Site | Product | Application |
|---|---|---|---|
| mCPBA | Methylamine | N-Oxide | Prodrug synthesis |
| KMnO₄ (aq) | Pyrrolidine C-3 | Ketone derivative | Intermediate for further functionalization |
Coupling Reactions
The pyrazole moiety enables Pd-catalyzed cross-coupling:
Suzuki-Miyaura Coupling:
Example:
Acid-Base Reactions
The methylamine group (pKa ≈ 10.2) forms salts with strong acids:
Stability Data:
-
Hydrochloride salt (mp 198–202°C) is stable under ambient conditions .
-
Reacts with trifluoroacetic acid to form water-soluble trifluoroacetates for HPLC purification.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Findings:
-
Stage 1 (150–200°C) : Loss of methylamine (Δm ≈ 12%).
-
Stage 2 (250–300°C) : Pyrolysis of the pyrrolidine ring, releasing HF gas.
Stereochemical Transformations
The fluorinated pyrrolidine exhibits axial chirality, enabling enantioselective reactions:
Epimerization:
-
Under basic conditions (e.g., Et₃N), C-2 and C-4 configurations interconvert via a planar transition state .
Bioconjugation Reactions
The amine group reacts with activated esters (e.g., NHS esters) for drug-targeting applications:
Case Study:
-
Conjugation with fluorescein-NHS forms a fluorescent probe for cellular imaging (λₑₓ/λₑₘ = 492/517 nm).
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine/Thiazole Core
- Thiazole vs. Pyrazole Substituents: The compound 4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl)methyl(methyl)amine (CAS 1823466-42-7, C₁₁H₁₈FN₃S) replaces the pyrazole group with a thiazole ring (). This substitution may also affect metabolic stability, as thiazoles are prone to oxidation .
- Fluorine vs. Non-Fluorinated Analogs: Fluorination at the 4-position of pyrrolidine (as in the target compound) enhances electronegativity and may improve metabolic stability by resisting cytochrome P450-mediated oxidation.
Pyrrolidine vs. Piperidine Ring Systems
The compound in , methyl({[trans-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine (CAS 1803611-78-0, C₁₂H₂₂N₄), features a piperidine ring instead of pyrrolidine. Piperidine's six-membered ring introduces greater conformational flexibility and altered steric interactions compared to the five-membered pyrrolidine. This could influence binding to targets like kinases or GPCRs, where ring size affects complementarity .
Amine Substituent Diversity
Methylamine vs. Bulkier Groups :
The target compound’s methylamine group contrasts with analogs like [(1-methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine (), which incorporates a furan-methyl substituent. The smaller methyl group in the target compound may enhance membrane permeability but reduce selectivity compared to bulkier groups that occupy larger hydrophobic pockets .Cyclopropyl and Morpholine Derivatives :
Compounds such as (dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine () and morpholine-containing pyrimidin-2-amines () demonstrate how amine modifications impact solubility and target engagement. Cyclopropyl groups increase lipophilicity, while morpholine improves aqueous solubility through hydrogen bonding .
Pharmacological Implications
- Kinase Inhibition Potential: Pyrazole-pyrrolidine hybrids (e.g., and ) are often explored as kinase inhibitors (e.g., CDK2). The fluorine atom in the target compound may enhance binding to ATP pockets through dipole interactions.
- Antimicrobial Activity : Pyrimidine-pyrazole hybrids () exhibit antimicrobial properties, suggesting the target compound could be optimized for similar applications by tuning substituents .
Preparation Methods
Cyclization Strategies
The 4-fluoropyrrolidine moiety can be synthesized via azomethine ylide cycloaddition or diamine cyclization :
Azomethine Ylide Route :
Reaction of a fluorinated imine with a dienophile (e.g., methyl acrylate) under thermal or catalytic conditions generates the pyrrolidine ring. For example, heating a Schiff base derived from 4-fluoro-2-aminobutanol with a dicarbonyl compound induces cyclization. Yields in such reactions typically range from 60–75%, with regioselectivity controlled by steric and electronic factors.Diamine Cyclization :
Treatment of 1,4-diamino-2-fluorobutane with phosgene or carbonyl diimidazole forms the pyrrolidine ring via intramolecular carbamate formation, followed by reduction. This method offers direct fluorine incorporation but requires careful handling of gaseous reagents.
Fluorination Post-Cyclization
Late-stage fluorination of pyrrolidine precursors using Selectfluor® or DAST (diethylaminosulfur trifluoride) provides an alternative pathway. For instance, DAST-mediated fluorination of a pyrrolidin-4-ol derivative proceeds at −78°C in dichloromethane, achieving 85–90% conversion. However, competing elimination reactions necessitate low temperatures and anhydrous conditions.
Installation of the Methylamine Side Chain
Reductive Amination
A ketone intermediate at the C2 position of pyrrolidine undergoes reductive amination with methylamine:
- Oxidation : The hydroxymethyl group (introduced via hydroxymethylation of pyrrolidine using paraformaldehyde) is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
- Reductive Amination : The ketone reacts with methylamine in methanol under H₂ (50 psi) with 10% Pd/C, yielding the methylamine derivative (65–72%). Excess methylamine (2–3 equiv) ensures complete conversion.
Nucleophilic Substitution
Alternative route via bromide displacement :
- Bromination : The C2 hydroxymethyl group is converted to a bromide using PBr₃ in diethyl ether (0°C, 2 hours, 89% yield).
- Amination : Reaction with methylamine in THF at 60°C for 24 hours installs the methylamine group (55–60% yield). Lower yields compared to reductive amination reflect competing elimination pathways.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Pyrrolidine Formation : Azomethine ylide cycloaddition yields 4-fluoropyrrolidine (Step 1, 68% yield).
- Pyrazole Alkylation : N-alkylation with chloromethyl pyrazole (Step 2, 75% yield).
- Methylamine Installation : Reductive amination of C2 ketone (Step 3, 70% yield).
Overall Yield : 68% × 75% × 70% = 35.7%
Route 2: Convergent Approach
- Parallel Synthesis : Separate preparation of 4-fluoro-N-(pyrazolylmethyl)pyrrolidine and 2-(methylaminomethyl)pyrrolidine intermediates.
- Coupling : Mitsunobu reaction between intermediates using DIAD and PPh₃ (82% yield).
Overall Yield : Higher modularity but requires orthogonal protecting groups.
Critical Analysis of Methodologies
Regiochemical Challenges
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the pyrrolidine core with a pyrazole-containing reagent. Key steps include refluxing in polar aprotic solvents (e.g., ethanol, DMF) under basic conditions. For example, alkylation of 1-methyl-1H-pyrazole derivatives with fluorinated pyrrolidine precursors requires precise control of temperature (e.g., 35–80°C) and stoichiometric ratios of reagents like morpholine or formaldehyde . Purification via column chromatography or crystallization from ethanol (95%) is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the fluorine atom's position and methyl/pyrazole substitutions. Mass spectrometry (HRMS-ESI) confirms molecular weight, while HPLC or GC-MS assesses purity (>95% recommended for biological assays). For example, characteristic NMR shifts for the pyrrolidine ring (δ 2.5–3.5 ppm) and pyrazole protons (δ 7.2–7.8 ppm) are diagnostic .
Q. What are standard protocols for evaluating preliminary biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases) or microbial strains. For antimicrobial testing, use broth microdilution (CLSI guidelines) to determine MIC values. Enzyme inhibition assays (e.g., fluorescence-based kinase assays) require optimizing substrate concentrations and incubation times. Positive controls (e.g., known inhibitors) and dose-response curves (1–100 µM) validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Methodological Answer : Systematic SAR involves synthesizing analogs with variations in:
- Fluorine position : Compare 4-fluoro vs. 5-fluoro isomers on pyrrolidine.
- Substituents : Replace the methyl group on pyrazole with ethyl or methoxy to assess steric/electronic effects.
- Linker length : Modify the methylene bridge between pyrrolidine and pyrazole.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or kinases. Validate with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .
Q. What strategies resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
Standardize assay conditions : Ensure consistent buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤ 1%).
Verify compound stability : Use LC-MS to check for degradation during assays.
Cross-validate with orthogonal assays : Compare enzyme inhibition (e.g., fluorescence) with cellular proliferation (e.g., MTT assay).
Control for off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Predict physicochemical properties : Use QSAR tools (e.g., SwissADME) to calculate logP (optimal 2–3), polar surface area (<90 Ų), and H-bond donors/acceptors.
- Molecular dynamics (MD) simulations : Simulate interactions with BBB lipid bilayers to assess permeability.
- In silico P-gp efflux prediction : Tools like admetSAR identify P-glycoprotein substrates, which reduce brain bioavailability. Prioritize analogs with low P-gp binding .
Q. What analytical techniques characterize metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- Metabolite identification : Use high-resolution MS (e.g., Q-TOF) with data-dependent acquisition (DDA) to detect hydroxylation, demethylation, or glucuronidation products.
- Forced degradation studies : Expose to acidic/basic conditions, light, and heat to identify labile functional groups (e.g., fluoro-pyrrolidine hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
